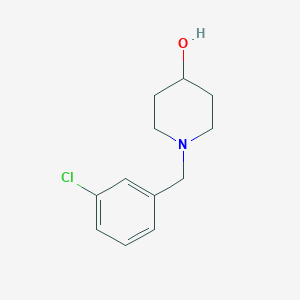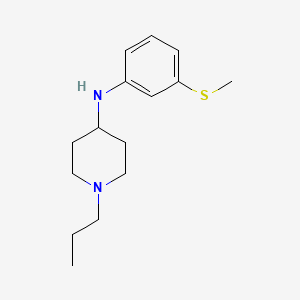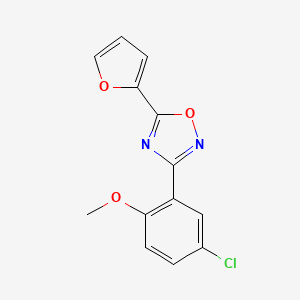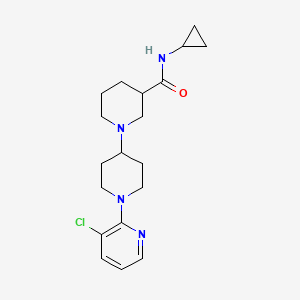![molecular formula C14H21NO B5407361 N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)
N-[1-(2,4-dimethylphenyl)ethyl]butanamide
概要
説明
N-[1-(2,4-dimethylphenyl)ethyl]butanamide is an organic compound with the molecular formula C14H21NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its unique chemical structure, which includes a butanamide backbone substituted with a 2,4-dimethylphenyl group.
科学的研究の応用
N-[1-(2,4-dimethylphenyl)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]butanamide typically involves the reaction of 2,4-dimethylphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
化学反応の分析
Types of Reactions
N-[1-(2,4-dimethylphenyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
作用機序
The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)formamide: Similar structure but with a formamide group instead of a butanamide group.
1-(2,4-Dimethylphenyl)ethanol: Contains a hydroxyl group instead of an amide group.
1,2-Bis(3,4-dimethylphenyl)ethane: Contains two 3,4-dimethylphenyl groups linked by an ethane bridge
Uniqueness
N-[1-(2,4-dimethylphenyl)ethyl]butanamide is unique due to its specific substitution pattern and the presence of both an aromatic ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-6-14(16)15-12(4)13-8-7-10(2)9-11(13)3/h7-9,12H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXUEHIUGPLISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5407278.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5407282.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5407284.png)
![2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5407288.png)

![1-ethyl-N-[2-(4-fluorophenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5407294.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5407296.png)
![ETHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE](/img/structure/B5407307.png)


![(1-{[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5407323.png)
![(3aS*,6aR*)-5-[(5-propyl-3-thienyl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5407331.png)

![{[4-(THIOPHEN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE](/img/structure/B5407354.png)
